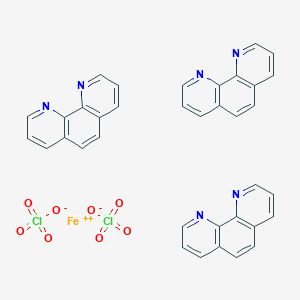

Iron(2+), tris(1,10-phenanthroline-kappaN1,kappaN10)-, (OC-6-11)-, diperchlorate

説明

Synthesis Analysis

The complex is often synthesized via solvothermal reactions or by reacting specific precursors like dipicolinic acid, 1,10-phenanthroline, and iron(III) perchlorate hexahydrate in ethanol. Single crystals suitable for analysis can be grown from the reaction mixture over time, revealing the increasingly characterized molecular structure of the complex (Payne, Stibrany, & Holder, 2007).

Molecular Structure Analysis

In these complexes, the iron(II) center is typically coordinated in a distorted octahedral geometry by six nitrogen atoms from three chelating 1,10-phenanthroline ligands. The molecular structures have been elucidated using X-ray crystallography, showcasing the intricate coordination and hydrogen bonding patterns that contribute to the stability of these complexes (Zhong, 2012).

Chemical Reactions and Properties

The iron(2+), tris(1,10-phenanthroline) complexes exhibit a range of chemical behaviors, particularly in redox reactions. They can undergo oxidation by various oxidizing agents in nonaqueous solutions, displaying interesting kinetics that have been the subject of detailed studies. The oxidation processes often involve the formation of iron(III) complexes, which can further participate in various chemical transformations (Schmid, Kirchner, & Sapunov, 1989).

科学的研究の応用

Additionally, silica-based nanoparticles, which can be functionalized with various compounds, have been highlighted for their applications in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

-

Chemical Indicators : Tris(1,10-phenanthroline)iron(II) sulfate, a similar compound, is often used as an indicator in scientific research .

-

Photocatalysis : Polymeric carbon nitride (CN), a two-dimensional (2D) conjugated polymer, has promising applications in photocatalysis .

-

Biosensing : The same polymeric carbon nitride (CN) is also used in biosensing .

-

Nanomaterials in Sensing : Nanomaterials, including gold, silver, and iron oxide nanoparticles, have revolutionized the sensing and biosensing fields .

-

Pharmaceutical Applications : Iron-oxide magnetic nanoparticles (IOMNPs) have been used in various pharmaceutical areas . These include drug delivery, hyperthermia, theranostics, photodynamic therapy, and as antimicrobials . The encapsulation, coating, or dispersion of IOMNPs with biocompatible materials can enable the entrapment of the bioactive agent on the particle via adsorption or covalent attachment .

-

Nanotechnology : Iron, in terms of mass, is the most abundant element on Earth . When iron-based materials are taken into the nano realm, new properties are exhibited, providing even more applications . This includes the structure, properties, synthesis techniques, and applications of various forms of iron-based nanostructures in science, medicine, and technology sectors .

Safety And Hazards

特性

IUPAC Name |

iron(2+);1,10-phenanthroline;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H8N2.2ClHO4.Fe/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*2-1(3,4)5;/h3*1-8H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZDTKUCQUZJHS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24Cl2FeN6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14708-99-7 (Parent) | |

| Record name | 1,10-Phenanthroline ferrous perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014586540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8065793 | |

| Record name | 1,10-Phenanthroline ferrous perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystalline solid; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | 1,10-Phenanthroline ferrous perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Iron(2+), tris(1,10-phenanthroline-kappaN1,kappaN10)-, (OC-6-11)-, diperchlorate | |

CAS RN |

14586-54-0 | |

| Record name | 1,10-Phenanthroline ferrous perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014586540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(2+), tris(1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, perchlorate (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline ferrous perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(1,10-phenanthroline-N1,N10)iron diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-9-methyl-12H-benzo[c]phenarsazinine](/img/structure/B81444.png)